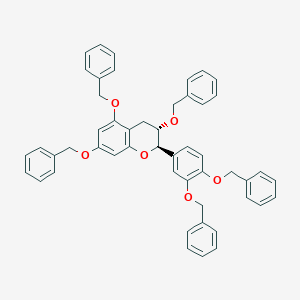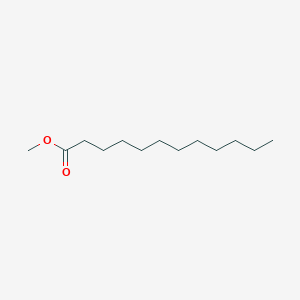
2-Anilinoacetamid
Übersicht
Beschreibung
2-Anilinoacetamide is an organic compound with the molecular formula C8H10N2O It is characterized by the presence of an aniline group attached to an acetamide moiety
Wissenschaftliche Forschungsanwendungen
2-Anilinoacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It is known to be an initial substrate for the enzymic synthesis of cephalexin
Mode of Action
As a substrate in the enzymic synthesis of Cephalexin, it may interact with enzymes involved in this process . The specific interactions and resulting changes at the molecular level are yet to be elucidated.
Biochemical Pathways
Given its role as a substrate in the synthesis of Cephalexin , it may be involved in the biochemical pathways related to the production of this antibiotic
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Anilinoacetamide are not well-studied. Therefore, the impact of these properties on the bioavailability of 2-Anilinoacetamide is currently unknown. Future pharmacokinetic studies would provide valuable insights into these aspects .
Result of Action
As a substrate in the enzymic synthesis of Cephalexin , it may contribute to the production of this antibiotic, which has known antibacterial effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Future research in this area could provide valuable insights.
Biochemische Analyse
Biochemical Properties
The role of 2-Anilinoacetamide in biochemical reactions is primarily as a substrate for the enzymic synthesis of Cephalexin
Cellular Effects
As a substrate in the synthesis of Cephalexin, it may indirectly influence cell function through the action of this antibiotic .
Molecular Mechanism
The molecular mechanism of 2-Anilinoacetamide primarily involves its role as a substrate in the enzymic synthesis of Cephalexin
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Anilinoacetamide can be synthesized through the reaction of 2-chloroacetamide with aniline in the presence of potassium carbonate and potassium iodide in acetonitrile and water. The reaction mixture is stirred at room temperature overnight, followed by evaporation of the solvent and purification .
Industrial Production Methods: While specific industrial production methods for 2-Anilinoacetamide are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Anilinoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The aniline group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed to produce aniline and acetic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products Formed:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Products may include amines or alcohols.
Hydrolysis: Aniline and acetic acid are the primary products.
Vergleich Mit ähnlichen Verbindungen
Acetanilide: Similar structure but lacks the acetamide group.
Phenylglycinamide: Similar structure with variations in the side chain.
N-Phenylglycinamide: Another related compound with different functional groups.
Uniqueness: 2-Anilinoacetamide is unique due to its specific combination of aniline and acetamide groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Eigenschaften
IUPAC Name |
2-anilinoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8(11)6-10-7-4-2-1-3-5-7/h1-5,10H,6H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBRYTMUEZNYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572083 | |
| Record name | N~2~-Phenylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21969-70-0 | |
| Record name | N~2~-Phenylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenylamino)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

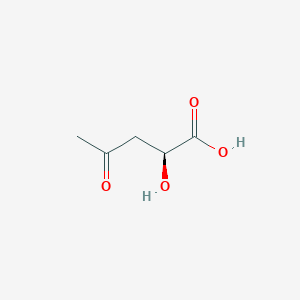
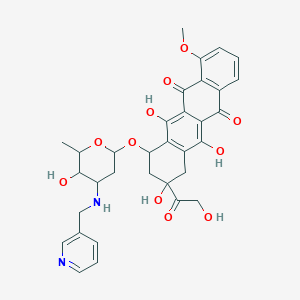
![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)
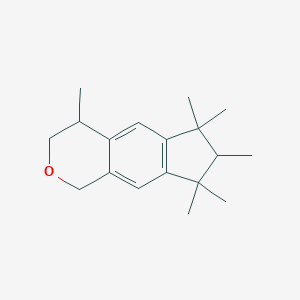

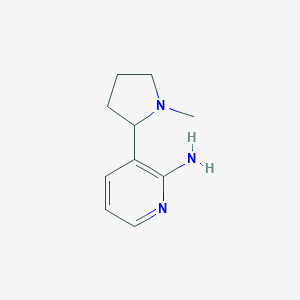
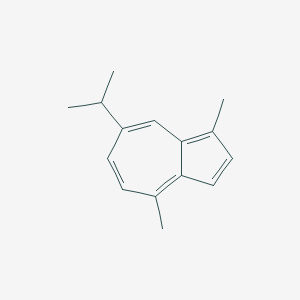
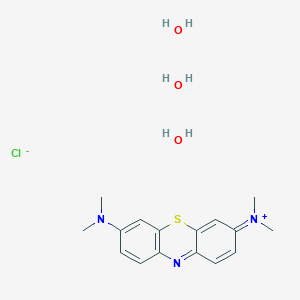
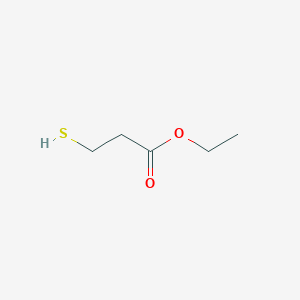
![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol](/img/structure/B129968.png)

